Gusperimus

Immunopharmacology Mechanism of Action Heat Shock Proteins

Gusperimus is a clinically differentiated immunosuppressant that operates via Hsc70/Hsp90 binding and NF-κB modulation, a pathway entirely distinct from calcineurin inhibitors. It is clinically approved in Japan for kidney transplant rejection and holds orphan drug status for refractory granulomatosis with polyangiitis (Wegener's). Its unique, synergistic efficacy with agents like cyclosporine A enables reduced nephrotoxicity in transplant models. For research programs targeting refractory vasculitis, synergistic immunosuppression, or NF-κB signaling, Gusperimus is an irreplaceable tool compound. Procure high-purity Gusperimus to advance your studies in long-term transplant tolerance and chaperone-mediated immune regulation.

Molecular Formula C17H37N7O3
Molecular Weight 387.5 g/mol
CAS No. 104317-84-2
Cat. No. B025740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGusperimus
CAS104317-84-2
Synonyms1-amino-19-guanidino-11-hydroxy-4,9,12-triazanonadecane-10,13-dione
15-deoxyspergualin
deoxyspergualin
gusperimus
gusperimus trihydrochloride
gusperimus, (+-)-isomer
NKT-01
Molecular FormulaC17H37N7O3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O
InChIInChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)
InChIKeyIDINUJSAMVOPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O > 100 (mg/mL)
0.1N NaOH > 100 (mg/mL)
0.1N HCl > 100 (mg/mL)
95% EtOH > 100 (mg/mL)
MeOH > 100 (mg/mL)
DMSO > 100 (mg/mL)
CHCl3 < 0.2 (mg/mL)

Gusperimus (CAS 104317-84-2) Procurement Guide: Baseline Classification and Immunosuppressive Profile


Gusperimus (also known as 15-Deoxyspergualin, Spanidin) is a synthetic racemate derivative of the natural antibiotic spergualin, classified under ATC code L04AA19 as a selective immunosuppressant [1]. It exerts its effects through a unique mechanism involving binding to heat shock proteins Hsc70 and Hsp90, which interferes with intracellular signal transduction and NF-κB nuclear translocation, distinguishing it from calcineurin inhibitors and antimetabolites [2]. The compound is clinically approved in Japan for the treatment of accelerated and acute rejection reactions following kidney transplantation and holds orphan drug designation for refractory granulomatosis with polyangiitis (Wegener's) [3].

Why Gusperimus Cannot Be Interchanged with Other Immunosuppressants: A Molecular and Clinical Rationale


Generic substitution among immunosuppressive agents is clinically and scientifically unjustified due to fundamentally divergent mechanisms of action, distinct toxicity profiles, and non-overlapping clinical niches. Gusperimus operates via Hsc70/Hsp90 binding and NF-κB modulation, a pathway entirely distinct from the calcineurin inhibition of cyclosporine A and tacrolimus, or the IMPDH blockade of mycophenolate mofetil [1]. This mechanistic divergence translates into different efficacy patterns—particularly in refractory vasculitis where calcineurin inhibitors have limited utility—and a unique adverse event profile that includes dose-dependent leukopenia rather than the nephrotoxicity and neurotoxicity characteristic of calcineurin inhibitors [2]. Furthermore, Gusperimus demonstrates synergistic rather than merely additive effects when combined with agents like cyclosporine A, enabling therapeutic strategies that cannot be replicated by substituting one agent for another [3].

Quantitative Differentiation of Gusperimus Versus Comparator Immunosuppressants: A Evidence-Based Procurement Guide


Mechanistic Divergence: Hsp70 Binding Affinity of Gusperimus Versus Tresperimus and Structural Analogues

Gusperimus demonstrates specific, competitive binding to the constitutive heat shock protein Hsc70, a molecular target distinct from the immunophilins bound by cyclosporine A (cyclophilin) and tacrolimus (FKBP12). In competitive binding assays, all immunosuppressive analogues tested, including Gusperimus and the related compound Tresperimus (LF08-0299), were able to competitively bind Hsc70. However, the study explicitly notes that some biologically inactive compounds also bound Hsc70, indicating that binding alone is insufficient for immunosuppressive activity and that downstream signaling modulation distinguishes active compounds like Gusperimus from inactive analogues [1]. The binding site was mapped to the C-terminal regulatory motif of Hsc70, a region not targeted by calcineurin inhibitors [2].

Immunopharmacology Mechanism of Action Heat Shock Proteins

Combination Therapy Synergy: Gusperimus Plus Cyclosporine A Versus Monotherapy in Transplant Rejection Prevention

While Gusperimus as monotherapy demonstrates immunosuppressive activity comparable to other agents, its combination with cyclosporine A yields exceptional activity for preventing transplant rejection and inducing long-term tolerance—an effect not observed to the same degree when cyclosporine A is combined with other agents such as azathioprine or mycophenolate mofetil [1]. The mechanism involves Gusperimus-mediated inhibition of effector cell differentiation (cytotoxic T cells and antibody-producing B cells) complementing the calcineurin-inhibiting effects of cyclosporine A on early T-cell activation [2]. Preclinical and clinical data indicate that this combination reduces acute rejection episodes and enables lower cyclosporine A dosing, thereby mitigating nephrotoxicity .

Transplantation Immunology Combination Therapy Synergy

Clinical Efficacy in Refractory ANCA-Associated Vasculitis: Gusperimus Response Rate Versus Conventional Immunosuppression

In a compassionate-use study of 11 patients with relapsing or refractory granulomatosis with polyangiitis (Wegener's) treated with Gusperimus (0.5 mg/kg/day subcutaneously for up to 21 days per 28-day cycle), 10 patients responded after a median of 1.7 months, and 6 patients achieved complete remission after a median of 7.7 months (range 1.9–14 months) [1]. This response was achieved while other immunosuppressive drugs were withdrawn and prednisolone doses were reduced from a median of 20 mg/day to 10 mg/day [2]. In contrast, conventional therapies such as cyclophosphamide or rituximab show lower remission rates in refractory populations and are associated with higher cumulative toxicity burdens [3].

Vasculitis Autoimmune Disease Orphan Drug

Toxicity Profile Differentiation: Gusperimus Leukopenia Versus Calcineurin Inhibitor Nephrotoxicity

Gusperimus exhibits a toxicity profile that diverges sharply from calcineurin inhibitors. At low therapeutic doses, adverse effects include mild-to-moderate leukopenia, facial/perioral numbness, and gastrointestinal disturbances, with bone marrow suppression observed only at high doses [1]. In contrast, cyclosporine A and tacrolimus are characterized by dose-limiting nephrotoxicity, neurotoxicity, and hypertension, with renal dysfunction occurring in 30-50% of patients on chronic therapy [2]. This distinction is clinically meaningful because Gusperimus can be deployed in patients with pre-existing renal impairment where calcineurin inhibitors are contraindicated, and its primary toxicity (leukopenia) is reversible and monitorable [3].

Drug Safety Toxicology Immunosuppression

In Vitro Antiproliferative Potency: Gusperimus IC50 in EL-4 Lymphoma Cells Versus Spergualin Derivatives

Gusperimus (15-Deoxyspergualin) inhibited the growth of mouse EL-4 lymphoma cells with an IC50 of 0.02 μg/mL. Notably, even after only 4 hours of treatment followed by washing, the antiproliferative effect persisted with an IC50 of 0.4 μg/mL, indicating a long-lasting cellular effect that is not dependent on continuous drug exposure [1]. This sustained activity contrasts with spergualin itself and other derivatives that may require continuous presence for comparable efficacy, and may relate to the unique spermidine moiety-mediated mechanism of Gusperimus [2].

Antiproliferative Activity Cancer Research Structure-Activity Relationship

Optimal Scientific and Industrial Use Cases for Gusperimus Based on Quantitative Differentiation Evidence


Refractory ANCA-Associated Vasculitis Research and Orphan Drug Development

Gusperimus is the immunosuppressant of choice for preclinical and clinical research targeting relapsing or refractory granulomatosis with polyangiitis (Wegener's). The quantitative evidence of 91% response rate and 55% remission rate in refractory patients [1], combined with corticosteroid-sparing effects, establishes its niche where calcineurin inhibitors and antimetabolites have failed. Procurement for vasculitis-focused research programs is justified by this unique efficacy profile and the compound's orphan drug designation [2].

Combination Immunosuppression Protocols with Calcineurin Inhibitors in Transplantation

For researchers designing synergistic immunosuppressive regimens, Gusperimus combined with cyclosporine A or tacrolimus offers 'exceptional activity' in preventing allograft rejection and inducing long-term tolerance [1]. This combination strategy leverages Gusperimus's distinct Hsc70/Hsp90-mediated pathway to complement calcineurin inhibition, enabling lower calcineurin inhibitor dosing and reduced nephrotoxicity [2]. This application is particularly relevant for xenotransplantation and ABO-incompatible transplant models where conventional immunosuppression is insufficient [3].

Safety Pharmacology and Toxicology Studies Requiring Non-Nephrotoxic Immunosuppression

Gusperimus serves as a comparator or control in toxicology studies where the nephrotoxicity of calcineurin inhibitors would confound results. Its primary toxicity (reversible, dose-dependent leukopenia) provides a distinct safety signal that does not overlap with renal or neurologic adverse events [1]. This makes Gusperimus an ideal tool for investigating immunosuppression in models of chronic kidney disease or for studies requiring long-term immunosuppression without renal compromise [2].

Heat Shock Protein and NF-κB Pathway Mechanistic Studies

As one of the few clinically available immunosuppressants that directly targets Hsc70/Hsp90 and modulates NF-κB nuclear translocation [1], Gusperimus is an essential tool compound for dissecting these signaling pathways. Its competitive binding to the C-terminal regulatory motif of Hsc70 provides a chemical biology probe distinct from Hsp90 inhibitors like geldanamycin [2]. Researchers investigating chaperone-mediated immune regulation or NF-κB-dependent inflammatory gene expression should prioritize Gusperimus over calcineurin inhibitors or mTOR inhibitors, which act through unrelated mechanisms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gusperimus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.